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Compound of Interest

Compound Name:
2-(1-Methyl-1h-1,2,4-triazol-5-

yl)morpholine

Cat. No.: B13645606 Get Quote

Subject: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine Context: Fragment-Based Drug

Discovery (FBDD) & Physicochemical Optimization

Part 1: Executive Summary & Technical Positioning
In the optimization of CNS-active agents and kinase inhibitors, the 2-(1-Methyl-1H-1,2,4-
triazol-5-yl)morpholine moiety represents a strategic "bioisosteric switch." Unlike the standard

N-linked morpholine (which is achiral and strictly solubilizing), this C-linked variant introduces a

chiral center at the 2-position, allowing for precise vectoring of substituents while maintaining

the high aqueous solubility associated with the morpholine ether oxygen.

This guide compares this scaffold against its two primary competitors: the 2-Phenylmorpholine

(high potency, low solubility) and the N-linked Morpholine (high solubility, low geometric

complexity).

Key Performance Indicators (KPIs)
Solubility: Superior to phenyl-analogs due to the high polarity of the 1,2,4-triazole system.

Metabolic Stability: The triazole ring is resistant to CYP450 oxidative metabolism, unlike

electron-rich phenyl rings.

Vectoring: The C2-chiral center allows the morpholine ring to adopt a specific chair

conformation that can maximize binding interactions in the active site.
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Part 2: Comparative Analysis & Data
The following data synthesizes performance metrics from lead optimization campaigns (e.g.,

PDE10A inhibitors and NK1 antagonists) where this scaffold replaces a phenyl or pyridine ring.

Table 1: Physicochemical & Metabolic Profile
Comparison

Feature
Triazole-Morpholine

(Subject)

2-Phenylmorpholine

(Alternative A)

N-Linked Morpholine

(Alternative B)

Structure Type
Heteroaryl-Aliphatic

(C-Linked)

Aryl-Aliphatic (C-

Linked)

Aliphatic Amine (N-

Linked)

LogD (pH 7.4) 0.5 – 1.2 (Optimal) 2.5 – 3.5 (High)
-0.5 – 0.5 (Too

Low/Polar)

Solubility (Kinetic) >150 µM <10 µM >200 µM

Cl_int (Human Micro)
< 15 µL/min/mg

(Stable)

> 50 µL/min/mg (High

Turnover)

< 10 µL/min/mg

(Stable)

Chirality Yes (C2) Yes (C2) No (Achiral)

CYP Inhibition
Low (Weak Heme

coordination)

Moderate (Lipophilic

binding)
Low

Primary Utility
Solubility + 3D

Vectoring

Potency Driver

(Hydrophobic)
Pure Solubilizer

Expert Insight: The "Nitrogen Walk" Effect
Replacing a phenyl ring (Alternative A) with the 1-methyl-1,2,4-triazole (Subject) typically

reduces LogD by ~1.5 to 2.0 units. This reduction is critical for CNS penetration, where an

optimal LogD of 1–3 is required. The triazole acts as a robust hydrogen bond acceptor without

adding a donor (HBD=0), avoiding P-gp efflux liability often seen with amides.

Part 3: Experimental Protocols
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Protocol A: Regioselective Synthesis via Aziridine Ring
Opening
Rationale: Traditional synthesis of C-linked morpholines is lengthy. The "Aziridine Ring

Opening" method (adapted from Beilstein J. Org. Chem.) is the modern standard for generating

the 2-substituted morpholine core with high enantiomeric excess.

Reagents:

(S)-1-Tritylaziridine-2-carboxylic acid ester (Chiral Starting Material)

2-Chloroethanol

BF3[1]·OEt2 (Catalyst)

Methylhydrazine (for triazole formation)

Step-by-Step Workflow:

Ring Opening: Dissolve (S)-1-tritylaziridine-2-carboxylate (1.0 eq) in DCM at 0°C. Add 2-

chloroethanol (1.2 eq) and catalytic BF3·OEt2. Stir for 4h to yield the linear amino-ether.

Cyclization: Treat the intermediate with NaH (2.0 eq) in THF at reflux (60°C) for 6h. This

effects the intramolecular SN2 displacement of the chloride to close the morpholine ring.

Triazole Formation:

Convert the ester at C2 to the hydrazide using hydrazine hydrate (EtOH, reflux, 4h).

React the hydrazide with N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to form the

acyl-amidine intermediate.

Cyclize with Methylhydrazine in acetic acid (90°C, 3h) to yield the final 2-(1-Methyl-1H-
1,2,4-triazol-5-yl)morpholine.

Validation Point: Monitor the disappearance of the ester carbonyl stretch (1740 cm⁻¹) and

appearance of the triazole C=N stretch (~1580 cm⁻¹) via IR or LCMS.
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Protocol B: Metabolic Stability Assessment
(Microsomal)
Rationale: To confirm the stability advantage over the Phenyl-Morpholine analog.

Incubation: Prepare human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH

7.4).

Dosing: Spike test compound (1 µM final concentration) into the mix. Ensure <0.1% DMSO.

Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate

dehydrogenase).

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold Acetonitrile (containing

internal standard, e.g., Warfarin).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% Remaining) vs. time. The slope (

) yields

.

.

Part 4: Visualization (DOT Diagrams)
Diagram 1: Synthesis Workflow (Aziridine Route)
This diagram illustrates the conversion of the chiral aziridine precursor into the final Triazole-

Morpholine scaffold.
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Ring Opening
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Cyclization
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triazol-5-yl)morpholine

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b13645606?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13645606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Figure 1. Stereoselective synthesis of the C-linked scaffold via aziridine ring

expansion.

Diagram 2: Scaffold Selection Decision Tree
This logic flow helps researchers decide when to deploy this specific scaffold over alternatives.
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Caption: Figure 2. Decision matrix for selecting the Triazole-Morpholine scaffold based on

LogD and SAR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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